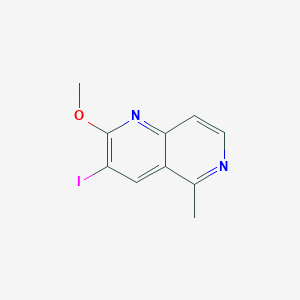

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine

Description

Historical Context and Significance of Naphthyridine Derivatives

The naphthyridine family of compounds has a rich historical foundation that spans over a century of chemical research and development. The initial discovery of naphthyridine derivatives traces back to 1893 when Reissert first obtained a derivative of the cyclic naphthyridine system, specifically a 1,8-naphthyridine, and proposed the name "naphthyridine" for this new class of heterocyclic derivatives. Reissert considered naphthyridine to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms, establishing the conceptual framework that continues to guide naphthyridine research today.

The systematic development of naphthyridine chemistry accelerated significantly in the early twentieth century. In 1927, Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, precisely 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine. This breakthrough established fundamental synthetic pathways that would later be refined and expanded to access more complex derivatives. The completion of the naphthyridine family occurred through subsequent decades, with 1,6-naphthyridine, 1,7-naphthyridine and 2,7-naphthyridine being reported by Ikekawa in 1958, followed by the independent isolation of 2,6-naphthyridine by Gicacomello and colleagues and Tan and colleagues in 1965.

The significance of naphthyridine derivatives in pharmaceutical science became particularly evident with the discovery of nalidixic acid in 1962 by Lesher. This 1,8-naphthyridine derivative was introduced into clinical treatment in 1967 as an antibacterial drug, marking the first major therapeutic application of naphthyridine chemistry and catalyzing extensive research into the biological properties of these heterocyclic systems. Since the year 2000, over 600 published papers have focused specifically on 1,5-naphthyridine alone, with 400 of these contributions being patents, demonstrating the sustained commercial and academic interest in this chemical class.

The great interest in naphthyridines stems from their wide variety of applications encompassing both biological and chemical domains. Among the biological activities, researchers have identified antiproliferative, antibacterial, antiparasitic, antiviral and anti-inflammatory properties. These compounds have found applications in treating cardiovascular diseases, central nervous system disorders, and hormonal diseases. Beyond therapeutic applications, naphthyridines have demonstrated utility as ligands in analytical chemistry, hydrogen acceptors, and components in organic light-emitting diodes, sensors, semiconductors, and solar cells.

Overview of 1,6-Naphthyridine Core and Its Functionalization

The 1,6-naphthyridine core represents one of six possible isomeric arrangements of naphthyridine, distinguished by the specific positioning of nitrogen atoms within the bicyclic framework. This particular isomer, also referred to as pyrido[3,2-b]pyridine, consists of two fused pyridine rings with nitrogen atoms located at the 1 and 6 positions, creating a unique electronic environment that influences both its chemical reactivity and biological activity profile.

The structural characteristics of 1,6-naphthyridine provide multiple sites for functionalization, enabling the introduction of diverse substituents that can modulate the compound's properties. The systematic functionalization of this core has been extensively explored through various synthetic approaches, each offering distinct advantages for accessing specific substitution patterns. Recent developments have demonstrated that highly substituted 1,6-naphthyridines can be synthesized through tandem nitrile hydration and cyclization procedures under mild conditions. These methodologies have proven particularly valuable for preparing 1,6-naphthyridine-5,7-diones, which serve as versatile intermediates for further functionalization.

The ditriflation of 1,6-naphthyridine intermediates has emerged as a particularly powerful strategy for accessing highly functionalized derivatives. Research has shown that 1,6-naphthyridine-5,7-ditriflates are bench-stable yet highly reactive intermediates that can participate in one-pot difunctionalization reactions, leading to diverse drug-like products in rapid fashion. This approach has significantly expanded the scope of accessible 1,6-naphthyridine derivatives and enhanced the efficiency of synthetic sequences targeting complex substitution patterns.

Multicomponent synthesis strategies have also contributed substantially to the development of functionalized 1,6-naphthyridines. One-pot multicomponent methods involving the reaction of different ketones with malononitrile and pyrrolidine have proven effective for constructing bioactive 1,6-naphthyridines. These approaches offer practical advantages in terms of step economy and atom efficiency while providing access to diverse structural variants with potential biological activity.

The biological significance of 1,6-naphthyridine derivatives has been extensively documented across multiple therapeutic areas. These compounds have demonstrated pharmacological activity with applications including anticancer, anti-human immunodeficiency virus, antimicrobial, analgesic, anti-inflammatory and antioxidant activities. The versatility of biological responses observed with 1,6-naphthyridine derivatives underscores the importance of systematic structure-activity relationship studies and the continued development of synthetic methodologies for accessing novel functionalization patterns.

Rationale for Studying Halogenated, Methoxylated, and Methylated Naphthyridines

The introduction of halogen, methoxy, and methyl substituents onto the naphthyridine core represents a strategic approach to modulating the physicochemical and biological properties of these heterocyclic systems. Each functional group contributes distinct characteristics that can enhance specific aspects of molecular behavior, including lipophilicity, electronic distribution, metabolic stability, and target selectivity.

Halogenation, particularly iodination, introduces significant opportunities for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes. The iodine substituent in this compound serves as a versatile leaving group that enables the introduction of various carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed coupling reactions. The electronegativity and size of the iodine atom also influence the electronic properties of the naphthyridine core, potentially affecting its interaction with biological targets and its reactivity in chemical transformations.

Research has demonstrated that halogenated naphthyridines can undergo microwave-assisted nucleophilic substitution reactions with appropriate amines, leading to the formation of alkylamino-substituted compounds with enhanced biological activity. Specifically, chlorinated naphthyridines have been utilized in the development of novel anti-Ebola virus pharmacophores, where the halogen substituent serves as a key structural element for subsequent functionalization through nucleophilic aromatic substitution reactions.

The methoxy group contributes several advantageous properties to naphthyridine derivatives. As an electron-donating substituent, the methoxy group can modulate the electronic density distribution within the aromatic system, potentially enhancing binding affinity to specific biological targets. Additionally, methoxy groups often improve the lipophilicity of compounds, facilitating membrane permeation and enhancing bioavailability. The methoxy substituent in the 2-position of this compound occupies a strategic location that may influence both the compound's reactivity and its biological activity profile.

Methyl substitution represents another important strategy for optimizing naphthyridine properties. The methyl group at the 5-position in this compound provides additional lipophilic character while potentially affecting the compound's metabolic stability and target specificity. Methyl groups can also influence the conformational preferences of the molecule and its ability to form specific interactions with biological macromolecules.

The combination of iodine, methoxy, and methyl substituents in this compound creates a unique molecular architecture that balances synthetic accessibility with potential biological activity. This specific substitution pattern enables further structural modifications while maintaining the essential features required for biological recognition and activity.

Scope and Objectives of the Present Research Outline

The comprehensive analysis of this compound encompasses multiple dimensions of chemical research, including structural characterization, synthetic accessibility, and potential applications in medicinal chemistry and materials science. The primary objective is to establish a thorough understanding of this specific compound within the broader context of naphthyridine chemistry and to identify opportunities for further development and application.

Table 1: Physical and Chemical Properties of this compound

The research framework encompasses several interconnected areas of investigation. Structural analysis focuses on elucidating the electronic and conformational properties of the compound, including its potential for intermolecular interactions and its behavior under various chemical conditions. Synthetic methodology development aims to identify efficient and scalable approaches for preparing this compound and related derivatives, with particular emphasis on methods that enable selective functionalization and diversification.

Table 2: Commercial Availability and Supplier Information for this compound

| Supplier | Catalog Number | Purity | Package Sizes | Lead Time | Origin |

|---|---|---|---|---|---|

| Key Organics Limited | Not specified | 97% | 1 mg, 5 mg, 10 mg | 10 days | United Kingdom |

| Apollo Scientific | OR303088 | Not specified | Various | Not specified | United Kingdom |

| ChemSpace | CSSS00010730358 | Not specified | Various | Not specified | Multiple locations |

| ClearSynth | Not specified | Not specified | Various | Not specified | Not specified |

The investigation of potential applications represents a crucial component of the research scope. This includes evaluation of the compound as a synthetic intermediate for accessing more complex molecular architectures, assessment of its potential biological activity through computational and experimental approaches, and exploration of its utility in materials science applications such as organic electronics and fluorescent materials.

Comparative analysis with related naphthyridine derivatives provides essential context for understanding the unique properties and potential advantages of this compound. This analysis encompasses both structural comparisons and activity profiling to identify structure-activity relationships that may guide future derivative design and optimization efforts.

The research objectives also include the development of analytical methods for characterizing and quantifying the compound, ensuring that reliable protocols are available for quality control and research applications. This encompasses spectroscopic characterization, chromatographic analysis, and stability assessment under various storage and handling conditions.

Properties

IUPAC Name |

3-iodo-2-methoxy-5-methyl-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c1-6-7-5-8(11)10(14-2)13-9(7)3-4-12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKGEJWYNOHKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=NC(=C(C=C12)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine typically involves the iodination of 2-methoxy-5-methyl-1,6-naphthyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form deiodinated products.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like DMF or DMSO. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The methoxy and methyl groups can also affect the compound’s lipophilicity and overall pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features of 3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine with analogous compounds:

Reactivity and Electronic Effects

- Halogen Reactivity: The iodine substituent in the target compound enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) compared to chloro analogs like 5-Chloro-8-iodo-1,6-naphthyridine .

- Electron-Donating Groups : The methoxy group at position 2 donates electron density to the aromatic system, activating the ring for electrophilic substitution. This contrasts with oxo-substituted derivatives (e.g., 5-Methyl-1,6-naphthyridin-2(1H)-one), which exhibit tautomerization and reduced aromatic stability .

- Aromatic vs. Saturated Systems : Tetrahydro derivatives (e.g., 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine) lack full aromaticity, increasing solubility in polar solvents but reducing thermal stability compared to the fully aromatic target compound .

Physical Properties

- Solubility : The iodine and methoxy groups in the target compound likely reduce aqueous solubility compared to tetrahydro derivatives but improve lipid solubility, enhancing membrane permeability .

- Thermal Stability : The fully aromatic naphthyridine core confers higher thermal stability than saturated analogs, as seen in the synthesis of chlorinated derivatives using POCl₃ at elevated temperatures .

Biological Activity

3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview

Chemical Structure and Properties

- Molecular Formula : C10H9IN2O

- Classification : Naphthyridine derivative

- Key Functional Groups : Iodine atom, methoxy group, and methyl group

This compound belongs to the naphthyridine class, known for their significant roles in medicinal chemistry and biological activity. The presence of the iodine atom is crucial for its reactivity and biological interactions.

Mode of Action

This compound interacts with various biological targets through multiple mechanisms:

- Halogen Bonding : The iodine atom can form halogen bonds with amino acid residues in proteins, influencing their conformation and activity.

- Hydrogen Bonding : The methoxy group participates in hydrogen bonding, enhancing the compound's interaction with biomolecules.

Cellular Effects

The compound has been shown to affect several cellular processes:

- Cell Signaling Pathways : It modulates pathways related to oxidative stress and apoptosis.

- Gene Expression : Interactions with transcription factors lead to changes in gene expression profiles.

- Metabolism Alteration : It influences the activity of key metabolic enzymes, affecting energy production and metabolite levels.

This compound has been studied for its ability to interact with enzymes involved in oxidative stress responses. Its biochemical properties suggest potential applications in treating conditions associated with oxidative damage.

Dosage Effects

Research indicates that the biological effects of this compound are dosage-dependent:

- Low Doses : Minimal toxicity; modulation of specific biochemical pathways.

- High Doses : Potentially toxic effects, including oxidative stress and apoptosis induction.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Methoxy-5-methyl-1,6-naphthyridine | Lacks iodine | Different reactivity |

| 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine | Bromine instead of iodine | Different chemical properties |

| 3-Chloro-2-methoxy-5-methyl-1,6-naphthyridine | Chlorine instead of iodine | Varies in reactivity |

The iodine substitution is critical for the compound's distinct chemical and biological properties.

Medicinal Chemistry

This compound serves as a building block for synthesizing biologically active molecules. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases .

Biological Studies

The compound is being investigated for its interactions with biological targets such as enzymes and receptors. Its potential as an anticancer agent is particularly noteworthy due to its ability to induce apoptosis in cancer cells .

Case Studies

Recent studies have highlighted the potential of naphthyridines in cancer therapy. For instance:

Q & A

Q. What are the recommended synthetic routes for preparing 3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine?

The synthesis of this compound typically involves:

- Cyclocondensation : Halogenated naphthyridines (e.g., 3-bromo derivatives) can undergo cyclocondensation with reagents like potassium O-ethylxanthate to form fused heterocycles, though iodine substitution may require tailored conditions .

- Methoxy Introduction : Methoxy groups are introduced via nucleophilic substitution. For example, 5-chloro derivatives react with NaOMe in refluxing methanol (80% yield) .

- Iodination : Direct iodination of naphthyridine precursors often employs iodine sources (e.g., KI) under acidic or catalytic conditions, though specific protocols for this compound are not detailed in the provided evidence.

Q. How can the purity and structure of this compound be characterized?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and methyl/methoxy group integration.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.

- X-ray Crystallography : For unambiguous structural elucidation, as demonstrated in related naphthyridine derivatives .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% threshold recommended).

Advanced Research Questions

Q. What strategies are effective for functionalizing the iodine substituent in this compound?

The iodine atom is a versatile site for further modification:

- Cross-Coupling Reactions : Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkyne groups. Grignard reagents (e.g., MeMgBr) have been used in THF at 5°C for alkyl additions to naphthyridines .

- Nucleophilic Substitution : Thiolysis with thioacetic acid replaces halogens with thione groups (e.g., 2-chloro to 2-thione conversion at 95°C in 67% yield) .

- Reduction : Hydrogenation over PtO₂ or Na/EtOH can reduce iodine, but competing ring hydrogenation may occur .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions on 1,6-naphthyridine derivatives?

Regioselectivity depends on:

- Temperature : Higher temperatures (e.g., 165°C in 1-methylpyrrolidin-2-one) favor cyclization over mono-substitution .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at electron-deficient positions.

- Base Strength : Strong bases like NaOMe promote methoxy substitution at the 2-position, as seen in 5-chloro-1,6-naphthyridine conversion to 5-methoxy derivatives .

Q. What are the challenges in achieving selective demethylation of the methoxy group in this compound?

Demethylation requires harsh conditions, risking side reactions:

- Acidic Hydrolysis : Concentrated HCl (95°C, 90 min) removes methyl groups but may degrade iodine or the naphthyridine core .

- Deoxygenation : PCl₃ in CHCl₃ selectively deoxygenates N-oxides (65% yield) but does not target methoxy groups directly .

- Competing Reactivity : The iodine substituent may undergo unintended displacement under strong acid/base conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.